3-[4-[2-[4-(Diethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium
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Overview
Description
3-[4-[2-[4-(Diethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[2-[4-(Diethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium typically involves multiple steps, starting with the preparation of the core pyridine structure. The process often includes:
Formation of the Pyridine Core: This can be achieved through a condensation reaction involving a suitable aldehyde and ammonia or an amine.
Introduction of the Ethenyl Group: This step involves the addition of a vinyl group to the pyridine ring, often through a Heck reaction or a similar coupling reaction.
Attachment of the Diethylamino Group: This is typically done via a nucleophilic substitution reaction, where a diethylamine is introduced to the aromatic ring.
Formation of the Quaternary Ammonium Group: The final step involves the quaternization of the nitrogen atom in the pyridine ring with a suitable alkylating agent, such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-[2-[4-(Diethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated solvents, catalysts like palladium or platinum, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
3-[4-[2-[4-(Diethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[4-[2-[4-(Diethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, altering their function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Diethylamino)benzaldehyde: Shares the diethylamino group and aromatic structure.
1-Vinyl-4-pyridinium chloride: Similar pyridinium core with a vinyl group.
Triethylamine: Contains the triethylammonium group.
Uniqueness
3-[4-[2-[4-(Diethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H41N3+2 |
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Molecular Weight |
395.6 g/mol |
IUPAC Name |
3-[4-[2-[4-(diethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium |
InChI |
InChI=1S/C26H41N3/c1-6-28(7-2)26-16-14-24(15-17-26)12-13-25-18-21-27(22-19-25)20-11-23-29(8-3,9-4)10-5/h12-19,21-22H,6-11,20,23H2,1-5H3/q+2 |
InChI Key |
GZALCFNGOQVLFS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC |
Origin of Product |
United States |
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